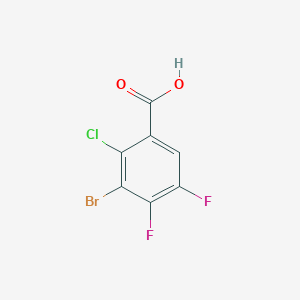

3-Bromo-2-chloro-4,5-difluorobenzoic acid

货号 B190156

CAS 编号:

112062-69-8

分子量: 271.44 g/mol

InChI 键: QJWUOIWVSKCFCO-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

3-Bromo-2-chloro-4,5-difluorobenzoic acid is a chemical compound with the molecular formula C7H3BrF2O2 . It is used in various chemical reactions and has significant applications in the field of chemistry .

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-chloro-4,5-difluorobenzoic acid consists of a benzene ring with bromine, chlorine, and fluorine as substituents, along with a carboxylic acid group . The exact mass of the molecule is 235.92845 g/mol .Physical And Chemical Properties Analysis

3-Bromo-2-chloro-4,5-difluorobenzoic acid has a density of 1.9±0.1 g/cm3, a boiling point of 304.2±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 40.9±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 126.6±3.0 cm3 .科学研究应用

-

Pharmaceutical Chemistry - SGLT2 Inhibitors

- 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

-

Organic Chemistry - Synthesis of Halogenated Benzoic Acid Derivatives

- 2,4-Dichloro-3,5-difluorobenzoic acid was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation and chlorination .

- These halogenated benzoic acid derivatives are valuable intermediates for the synthesis of medicines, including antibacterials .

-

Medicinal Compounds and Pesticides

-

Pharmaceutical Chemistry - Anti-fungal Agents

-

Organic Chemistry - Versatile Laboratory Reagent

-

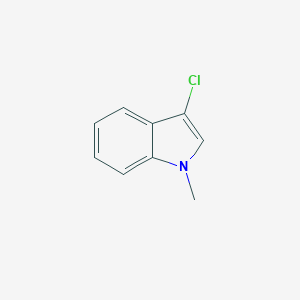

Medicinal Chemistry - Biological Potential of Indole Derivatives

- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . While not directly related to “3-Bromo-2-chloro-4,5-difluorobenzoic acid”, the indole scaffold has been found in many important synthetic drug molecules .

-

Pharmaceutical Chemistry - Fluorinated Building Blocks

-

Organic Chemistry - Synthesis of Boron-Containing Anti-fungal Agents

-

Organic Chemistry - Versatile Laboratory Reagent

属性

IUPAC Name |

3-bromo-2-chloro-4,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O2/c8-4-5(9)2(7(12)13)1-3(10)6(4)11/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWUOIWVSKCFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chloro-4,5-difluorobenzoic acid | |

Synthesis routes and methods

Procedure details

A solution of 3-bromo-2-chloro-4,5-difluorobenzonitrile (9.8 g) in concentrated sulfuric acid (10 ml) was stirred at 100° C. for 35 minutes. After cooling, 18N sulfuric acid (50 ml) and water (10 ml) were added to the reaction mixture. The reaction mixture was stirred at 100° C. for 4 hours and then poured into ice water (300 ml). The resulting precipitate was collected by filtration, washed with water sufficiently and recrystallized from dichloromethane-n-hexane to give the title compound (9.24 g) as colorless prisms, mp 137.5°-139.5 ° C.

[Compound]

Name

ice water

Quantity

300 mL

Type

reactant

Reaction Step Two

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophene, 2-iodo-6-methoxy-](/img/structure/B190076.png)

![3-Chloro-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B190092.png)